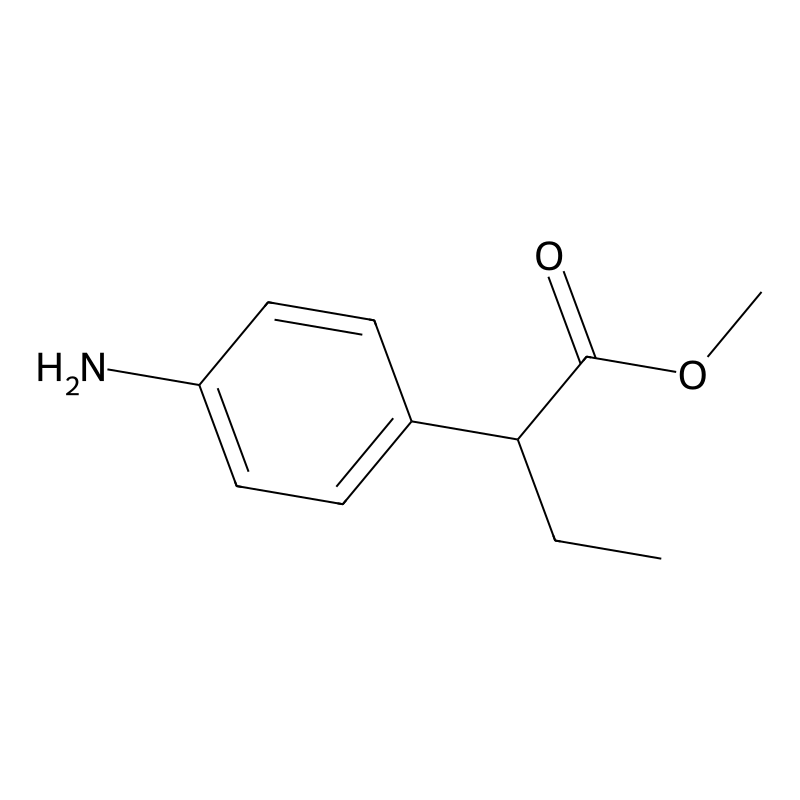

Methyl 2-(4-aminophenyl)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(4-aminophenyl)butanoate is an organic compound characterized by its ester functional group and an amino group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of 205.27 g/mol. The compound features a butanoate moiety linked to a para-aminophenyl group, which is significant for its chemical properties and potential biological activities. This compound is recognized by its CAS number 6555-36-8 and is utilized in various chemical syntheses and biological studies.

There is no current information available on the specific mechanism of action of this compound.

- The amine group might have mild skin or respiratory tract irritation.

- The aromatic ring could be a suspect carcinogen, requiring appropriate handling practices.

- Standard laboratory safety protocols for handling organic compounds should be followed.

Chemical Structure

The presence of an amino group (NH2) and a carboxylic acid ester (COOCH3) functionality suggests potential for interaction with biological systems. Amino groups can participate in hydrogen bonding and ionic interactions, while carboxylic acid esters can be substrates for enzymatic hydrolysis.

Structural Similarity

2-APBM bears some structural resemblance to known bioactive molecules. The core structure of 2-APBM is similar to that of certain neurotransmitters, such as dopamine and norepinephrine. This similarity could be explored to investigate potential effects on the nervous system.

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The ester group can be reduced to the corresponding alcohol.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

- Substitution: Alkyl halides or acyl chlorides can serve as reagents for substitution reactions.

Major Products Formed- Oxidation: Nitro derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Various substituted derivatives depending on the reagents used.

- Oxidation: Nitro derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Various substituted derivatives depending on the reagents used.

Methyl 2-(4-aminophenyl)butanoate has been studied for its potential biological activities, particularly its antimicrobial properties. Research indicates that it may exhibit inhibitory effects against certain cancer cell lines, making it a candidate for further exploration in medicinal chemistry. Its structural features allow it to interact with biological targets, potentially leading to enzyme inhibition or modulation of receptor activity .

The synthesis of methyl 2-(4-aminophenyl)butanoate typically involves the esterification of 2-(4-aminophenyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is usually conducted under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, which are crucial for efficient production.

Methyl 2-(4-aminophenyl)butanoate finds applications in various fields:

- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial properties.

- Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

- Industry: Utilized in producing specialty chemicals and materials .

Research into the interaction studies of methyl 2-(4-aminophenyl)butanoate focuses on its binding affinity and biological activity against specific targets within cancer cells. These studies are essential for understanding how structural modifications can enhance efficacy or reduce side effects when used as part of therapeutic regimens. Insights into its interactions with cellular receptors or enzymes could optimize its clinical applications.

Methyl 2-(4-aminophenyl)butanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-(4-nitrophenyl)butanoate | 24646-25-1 | Contains a nitro group that influences reactivity and applications |

| Methyl 4-(2-aminophenyl)butanoate | 20637-09-6 | Similar structure but with different positional isomerism |

| Methyl 2-(4-nitrophenyl)butanoate | 24646-25-1 | Features a nitro group affecting chemical behavior |

Uniqueness

Methyl 2-(4-aminophenyl)butanoate is unique due to the specific positioning of the amino group on the phenyl ring, which significantly influences its chemical behavior and potential applications compared to similar compounds. This structural characteristic allows it to participate in distinct